2-(Bromomethyl)-4-nitrobenzonitrile

Catalog No.
S9074272
CAS No.
852203-01-1
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
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2-(Bromomethyl)-4-nitrobenzonitrile

CAS Number

852203-01-1

Product Name

2-(Bromomethyl)-4-nitrobenzonitrile

IUPAC Name

2-(bromomethyl)-4-nitrobenzonitrile

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-3-8(11(12)13)2-1-6(7)5-10/h1-3H,4H2

InChI Key

LTQGIQRLCGWMCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)C#N

2-(Bromomethyl)-4-nitrobenzonitrile is an organic compound with the molecular formula C7_7H4_4BrN2_2O2_2. This compound features a bromomethyl group at the second position and a nitro group at the fourth position on the benzene ring, making it a derivative of benzonitrile. The presence of these functional groups contributes to its unique chemical properties and reactivity patterns.

, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which are essential in organic synthesis .

Research into the biological activity of 2-(Bromomethyl)-4-nitrobenzonitrile indicates potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry. Its derivatives might exhibit enhanced biological activities, which are valuable for drug development .

The synthesis of 2-(Bromomethyl)-4-nitrobenzonitrile typically involves several key steps:

  • Nitration: Benzonitrile is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
  • Bromination: The resulting product undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group .
  • Optimization: In industrial settings, reaction conditions such as temperature and reagent concentration are optimized to enhance yield and purity. Continuous flow reactors may be utilized for efficiency.

2-(Bromomethyl)-4-nitrobenzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Used in preparing ligands for coordination chemistry and synthesizing polymers with specific properties.
  • Biological Studies: Investigated for its potential biological activities, contributing to research in medicinal chemistry and drug development .

Interaction studies involving 2-(Bromomethyl)-4-nitrobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophile, allowing nucleophilic substitution reactions that can lead to diverse derivatives. Additionally, studies on its reduction pathways reveal how the nitro group can be transformed into amine functionalities, opening avenues for further functionalization and application in drug discovery .

Several compounds share structural similarities with 2-(Bromomethyl)-4-nitrobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
4-BromobenzonitrileLacks nitro group; less reactiveNo nitro group limits reactivity
2-NitrobenzonitrileLacks bromomethyl group; restricts nucleophilic substitutionAbsence of bromomethyl limits synthetic utility
4-(Chloromethyl)-2-nitrobenzonitrileContains chloromethyl instead of bromomethyl; different reactivityChlorine's reactivity differs from bromine
2-(Bromomethyl)-5-nitrobenzonitrileSimilar structure but with nitro at a different positionPositioning of nitro affects reactivity

The compound's dual functional groups (bromomethyl and nitro) afford it distinct reactivity patterns that are not present in many similar compounds, making it particularly versatile for organic synthesis applications .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

239.95344 g/mol

Monoisotopic Mass

239.95344 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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